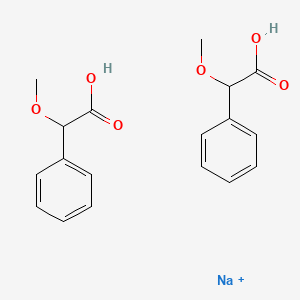

sodium;2-methoxy-2-phenylacetic acid

Description

Historical Context and Evolution of its Role in Stereoselective Synthesis

The story of 2-Methoxy-2-phenylacetic acid is intrinsically linked to the broader history of its parent compound, mandelic acid. Discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, an extract of bitter almonds, mandelic acid's potential in resolving racemic mixtures was recognized in the pioneering era of stereochemistry. wikipedia.org The fundamental principle of chiral resolution, established by Louis Pasteur in 1853, involves the conversion of a racemic mixture into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated. wikipedia.org

The evolution towards O-methylated derivatives like 2-methoxy-2-phenylacetic acid was a logical progression, driven by the need for resolving agents with tailored properties. By methylating the hydroxyl group of mandelic acid, chemists could modify the steric and electronic characteristics of the resolving agent, potentially leading to more efficient or selective resolutions of specific classes of compounds. This modification prevents the hydroxyl group from participating in unwanted side reactions and alters its hydrogen bonding capabilities, which can be crucial for the differential crystallization of diastereomeric salts.

The primary application of chiral carboxylic acids like O-Methylmandelic acid has been in the resolution of racemic amines and alcohols. The process typically involves the formation of diastereomeric salts (in the case of amines) or esters (in the case of alcohols). The differing solubilities of these diastereomers allow for their separation by fractional crystallization. Subsequently, the resolved enantiomer can be recovered by breaking the salt or hydrolyzing the ester.

Significance in Contemporary Asymmetric Synthesis Research and Chiral Technologies

In modern organic synthesis, the focus has increasingly shifted from classical resolution to asymmetric synthesis, which aims to directly produce a single enantiomer of a chiral product. While this has reduced the reliance on traditional resolving agents, compounds like 2-Methoxy-2-phenylacetic acid have found a new and crucial role as chiral derivatizing agents (CDAs).

The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a critical step in any asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, cannot distinguish between enantiomers directly. However, by reacting a mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent like O-Methylmandelic acid, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio.

(R)-2-Methoxy-2-phenylacetic acid has been successfully employed as a resolving agent for various amines. The efficiency of such resolutions can be influenced by the choice of solvent, highlighting the intricate interplay of molecular interactions that govern the crystallization of diastereomeric salts.

The versatility of mandelic acid derivatives is further underscored by their use in various chiral technologies. For instance, they have been investigated as components of chiral stationary phases for chromatography and as chiral selectors in other separation techniques. The ability of the methoxy (B1213986) group in O-Methylmandelic acid to engage in specific intermolecular interactions can be advantageous in these applications.

Below is a table summarizing the properties of 2-Methoxy-2-phenylacetic acid:

| Property | Value |

| IUPAC Name | 2-methoxy-2-phenylacetic acid |

| Synonyms | O-Methylmandelic acid, α-Methoxyphenylacetic acid |

| Molecular Formula | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol |

| Appearance | White to off-white crystalline solid |

Here is a representative example of the use of a mandelic acid derivative in chiral resolution, illustrating the principles discussed:

| Racemic Compound | Resolving Agent | Diastereomer Formation | Separation Method |

| Racemic Amine | (R)-2-Methoxy-2-phenylacetic acid | Formation of diastereomeric ammonium (B1175870) carboxylate salts | Fractional Crystallization |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20NaO6+ |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

sodium;2-methoxy-2-phenylacetic acid |

InChI |

InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1 |

InChI Key |

MHJDZCYTNVPWJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 2 Phenylacetic Acid and Its Enantiomers

Enantioselective Synthesis Strategies for 2-Methoxy-2-phenylacetic Acid

Enantioselective synthesis aims to directly produce one enantiomer over the other. This is often achieved by using chiral catalysts or reagents that influence the stereochemical outcome of a reaction.

The Sharpless asymmetric epoxidation is a powerful and reliable method for converting primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. scribd.comwikipedia.org While not a direct synthesis of 2-methoxy-2-phenylacetic acid, this reaction is instrumental in creating a key chiral precursor.

The process utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netdalalinstitute.com The choice between (+)-DET and (-)-DET dictates which face of the alkene is epoxidized, allowing for predictable control over the product's absolute stereochemistry. dalalinstitute.com

For the synthesis of a precursor to 2-methoxy-2-phenylacetic acid, a suitable allylic alcohol, such as cinnamyl alcohol, can be used. The Sharpless epoxidation of cinnamyl alcohol would yield an enantiomerically enriched phenyl-substituted epoxy alcohol. This chiral epoxide is a versatile intermediate that can be converted to the target acid through subsequent stereospecific reactions.

Chiral lithium amides (CLAs) are strong, non-nucleophilic bases that can selectively remove a proton from a prochiral molecule, creating an enantiomerically enriched intermediate. nih.goviupac.org This process, known as asymmetric deprotonation, is a key strategy for establishing stereocenters. birmingham.ac.uk The structure of the chiral amine used to form the lithium amide is crucial for achieving high levels of stereocontrol.

In the context of synthesizing 2-methoxy-2-phenylacetic acid, a CLA could be used to desymmetrize a suitable precursor. For instance, a prochiral ketone could be deprotonated to form a chiral enolate, which is then trapped with an electrophile. Subsequent chemical modifications would lead to the desired chiral acid. Alternatively, CLAs can mediate the enantioselective rearrangement of meso-epoxides into chiral allylic alcohols, which can then serve as precursors. bham.ac.ukrsc.org The effectiveness of the stereocontrol depends on the specific CLA, the substrate, and the reaction conditions.

Table 1: Examples of Chiral Amines Used to Generate Chiral Lithium Amides

| Chiral Amine Precursor | Resulting CLA Application | Typical Outcome |

|---|---|---|

| (R,R)-1,2-Diphenyl-1,2-ethanediamine derivatives | Asymmetric deprotonation of cyclic ketones | High enantiomeric excess (ee) |

| (S)-1-Phenylethylamine derivatives | Rearrangement of epoxides | Good to excellent stereoselectivity |

| Camphor-derived amines | Asymmetric alkylations | Variable enantioselectivity |

This table is illustrative of the types of chiral amines used in CLA-mediated synthesis and their general applications.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org For the derivatization of O-methylmandelic acid, organocatalytic methods can be employed to synthesize α-ketoamides. These derivatives are valuable synthetic intermediates. chemrxiv.org

The synthesis of an α-ketoamide from 2-methoxy-2-phenylacetic acid involves the coupling of the carboxylic acid with an amine. Organocatalysts, such as chiral amines or N-heterocyclic carbenes (NHCs), can facilitate this transformation under mild conditions, avoiding the use of potentially toxic heavy metals. For example, the carboxylic acid can be activated by the organocatalyst to form a reactive intermediate, which then readily undergoes nucleophilic attack by an amine to yield the desired α-ketoamide. While this section focuses on derivatization, the principles of organocatalysis could also be applied to the asymmetric synthesis of the acid core itself from different starting materials. researchgate.net

A common strategy in asymmetric synthesis is to begin with a readily available chiral molecule and modify it through stereospecific reactions—reactions that proceed without altering the configuration of the existing stereocenter.

Following the Sharpless asymmetric epoxidation described in section 2.1.1, the resulting enantiopure epoxy alcohol serves as an excellent precursor. The synthesis of 2-methoxy-2-phenylacetic acid from this intermediate would involve a sequence of stereospecific steps:

Regioselective Epoxide Opening: The epoxide ring can be opened with a nucleophile. For instance, hydrolysis under acidic or basic conditions would yield a diol.

Selective Methylation: The secondary hydroxyl group of the resulting diol (the one at the chiral center) can be selectively methylated to form a methoxy (B1213986) group.

Oxidation: The primary alcohol group is then oxidized to a carboxylic acid. This transformation can be achieved using a variety of reagents, such as Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation, to afford the final product, 2-methoxy-2-phenylacetic acid, with its chirality preserved.

Resolution Techniques for Racemic 2-Methoxy-2-phenylacetic Acid

Resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. This approach does not create new chiral centers but rather isolates pre-existing ones.

One of the most established and widely used methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent), typically a chiral amine. libretexts.org

The reaction between the racemic (R/S)-2-methoxy-2-phenylacetic acid and a chiral base, for example, (R)-1-phenylethylamine, produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically crystallize out of the solution first due to its lower solubility. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered and reused. libretexts.org

Table 2: Common Chiral Amines for Resolution of Racemic Acids

| Chiral Amine (Resolving Agent) | Type | Typical Application |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | General purpose resolution of various acidic racemates |

| Brucine | Alkaloid | Resolution of acidic and non-functionalized compounds |

| Quinine | Alkaloid | Widely used for a broad range of acidic compounds |

| (-)-Ephedrine | Amino Alcohol | Resolution of mandelic acid and its derivatives missouri.edu |

This table provides examples of chiral amines commonly employed as resolving agents for racemic carboxylic acids.

High-Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additives for Enantioseparation

The separation of enantiomers of chiral acids, including 2-methoxy-2-phenylacetic acid, is frequently accomplished using High-Performance Liquid Chromatography (HPLC) with an achiral stationary phase and a chiral mobile phase additive (CMPA). nih.govspringernature.com This technique offers a valuable and direct method for enantioseparation without the need for derivatization or expensive chiral stationary phases (CSPs). researchgate.netscite.ai The fundamental principle involves the in-situ formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector dissolved in the mobile phase. nih.govspringernature.com These diastereomeric complexes exhibit different formation constants and/or partitioning behavior between the mobile and stationary phases, which allows for their chromatographic separation. springernature.com

Commonly employed CMPAs for the resolution of acidic compounds include cyclodextrins, macrocyclic antibiotics, and chiral ligand exchangers. nih.govspringernature.com

Cyclodextrins (CDs): These cyclic oligosaccharides are particularly effective for separating profens and other arylacetic acids. Derivatized CDs, such as carboxymethyl-β-cyclodextrin (CM-β-CD), have been successfully used as CMPAs to resolve various acidic analytes. nih.gov The separation mechanism with CDs involves the inclusion of the analyte's phenyl group into the hydrophobic cavity of the cyclodextrin, with additional interactions at the chiral center influencing the stability of the diastereomeric complexes. The resolution can be optimized by adjusting factors such as the type and concentration of the CD, the pH of the mobile phase, and the organic modifier used. researchgate.netnih.gov

Macrocyclic Antibiotics: Vancomycin (B549263) is a notable example of a macrocyclic antibiotic used as a CMPA. nih.gov Its complex structure provides multiple chiral interaction sites, enabling the enantioseparation of a wide range of compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The effectiveness of the separation can be influenced by the choice of stationary phase, with amino (NH2) columns sometimes enhancing resolution due to stereoselective interactions of the vancomycin selector on the support surface. researchgate.net

The selection of the appropriate CMPA and the optimization of chromatographic conditions are crucial for achieving baseline separation of the enantiomers of 2-methoxy-2-phenylacetic acid.

Kinetic Resolution Processes Employing Enantioselective Catalysis

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure forms of 2-methoxy-2-phenylacetic acid from its racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, most commonly an enzyme. nih.gov Lipases are a class of enzymes extensively used for this purpose due to their high enantioselectivity, broad substrate specificity, and stability in organic solvents. d-nb.infonih.gov The resolution of arylacetic and arylpropionic acids is typically achieved through enantioselective esterification or the hydrolysis of their racemic esters. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution via esterification, the racemic acid is reacted with an alcohol in a suitable organic solvent. The lipase (B570770) selectively catalyzes the esterification of one enantiomer at a much higher rate than the other. For instance, in the resolution of (R,S)-flurbiprofen, an immobilized lipase B from Candida antarctica (CALB) was used to catalyze its enantioselective esterification with methanol, yielding the corresponding methyl ester with high enantiomeric excess (ee). nih.gov Similarly, the resolution of other profens like Naproxen has been achieved through the enantioselective hydrolysis of the racemic methyl ester using lipase from Candida rugosa. nih.gov

The key parameters influencing the success of a kinetic resolution include the choice of enzyme, solvent, acyl donor (in esterification), and temperature. Lipases such as those from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), and Candida antarctica (CALA and CALB) have demonstrated high efficacy in resolving aryl-containing chiral compounds. d-nb.infomdpi.com

| Enzyme | Substrate Type | Reaction Type | Typical Result |

| Candida antarctica Lipase B (CALB) | Arylpropionic Acids (e.g., Flurbiprofen) | Esterification | High enantiomeric excess (eep > 89%) of the resulting ester. nih.gov |

| Candida rugosa Lipase (CRL) | Arylpropionic Acid Esters (e.g., Naproxen ester) | Hydrolysis | High enantiomeric excess of the unreacted (S)-ester and the (R)-acid. nih.gov |

| Pseudomonas fluorescens Lipase | Racemic Acetates of Aryl Alcohols | Hydrolysis | Both resulting alcohol and remaining acetate (B1210297) obtained with >99% ee. mdpi.com |

This biocatalytic approach offers a mild and environmentally friendly alternative to classical resolution methods for producing the single enantiomers of 2-methoxy-2-phenylacetic acid.

Derivatization Strategies of 2-Methoxy-2-phenylacetic Acid for Targeted Syntheses

Amide Formation for Enantioselective Alkylation Studies

A significant advancement in the synthesis of chiral α-arylacetic acids involves the direct enantioselective alkylation of the acid itself, bypassing the traditional multi-step sequence of attaching and removing a chiral auxiliary. nih.gov This can be achieved by forming a transient chiral amide complex in situ. The methodology employs a readily available chiral lithium amide which serves as a noncovalent, traceless stereodirecting agent. nih.gov

In this process, the arylacetic acid is deprotonated twice to form an enediolate, which then complexes with the chiral lithium amide. This chiral complex controls the facial selectivity of the subsequent alkylation step. This approach has been successfully applied to a range of arylacetic acids, including substituted phenylacetic and naphthaleneacetic acids. nih.gov High enantioselectivities have been achieved for alkylations with various electrophiles, including iodomethane (B122720) and 2-iodopropane (B156323). nih.gov For example, the alkylation of 4-methoxyphenylacetic acid with 2-iodopropane using this method resulted in the product with 97% enantiomeric excess. nih.gov

Table of Enantioselective Alkylation Results for Arylacetic Acids

| Arylacetic Acid | Alkylating Agent | Yield (%) | ee (%) |

| Phenylacetic acid | Iodoethane | 82 | 95 |

| 4-Methoxyphenylacetic acid | 2-Iodopropane | 75 | 97 |

| (6-Methoxynaphthalen-2-yl)acetic acid | Iodomethane | 91 | 94 |

| 3-(Trifluoromethyl)phenylacetic acid | 2-Iodopropane | 80 | 91 |

Data sourced from a study on direct enantioselective alkylation using a chiral lithium amide. nih.gov

This strategy is operationally simple and highly efficient, and the chiral amine reagent can be recovered and reused, making it a practical and atom-economical method for synthesizing chiral derivatives. nih.gov

Esterification for Application as Chiral Auxiliaries

The enantiomers of 2-methoxy-2-phenylacetic acid can be utilized as chiral derivatizing agents (CDAs) to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. This application is analogous to the well-established use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The principle involves the esterification of the chiral alcohol (or formation of an amide with a chiral amine) with an enantiomerically pure form of the acid, such as (R)- or (S)-2-methoxy-2-phenylacetic acid. This reaction creates a pair of diastereomers which can be analyzed by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The diastereomers exhibit distinct chemical shifts in their NMR spectra due to the different spatial arrangements of the groups around the newly formed ester or amide linkage. The magnetic anisotropy of the phenyl ring in the acid moiety causes differential shielding or deshielding of the protons in the alcohol or amine portion of the diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR), one can quantify the enantiomeric excess of the substrate. nih.gov

Structurally related compounds, such as 2-(1-naphthyl)-2-phenylacetic acid, have been systematically studied for this purpose and have shown that the magnitude of the NMR signal separation can be comparable to that achieved with Mosher's derivatives. nih.gov The analysis of these diastereomeric esters and amides allows for a reliable determination of enantiomeric purity. nih.gov

Synthesis of Functionalized Derivatives for Enhanced Chiral Recognition

To improve chiral recognition capabilities, especially for NMR analysis, functionalized derivatives of 2-methoxy-2-phenylacetic acid can be synthesized. The goal is to create a chiral derivatizing agent that produces larger chemical shift differences (Δδ) between the resulting diastereomers, facilitating more accurate determination of enantiomeric excess. nih.gov

Strategies for enhancing chiral recognition often involve introducing groups that increase the magnetic anisotropy and create a more conformationally rigid structure upon derivatization. For example, replacing the phenyl group with a larger aromatic system, like a naphthyl group, has been shown to be an effective strategy. nih.gov The synthesis of diastereomeric esters and amides from optically pure 2-(1-naphthyl)-2-phenylacetic acid leads to derivatives where the phenyl ring provides a significant shielding effect. nih.gov

The synthesis of these derivatives follows standard organic chemistry protocols:

Amide Formation: The chiral acid is converted to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride) and then reacted with the chiral amine of interest.

Ester Formation: The chiral acid is reacted with the chiral alcohol, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

These synthetic modifications aim to develop new reagents that can serve as effective alternatives to standard CDAs like Mosher's acid for the routine analysis of stereochemistry. nih.gov

Integration of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for 2-methoxy-2-phenylacetic acid and its enantiomers is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. rsc.org Key strategies include the use of biocatalysis, reducing derivatization steps, and improving atom economy. rsc.org

Biocatalysis: As detailed in section 2.2.3, the use of enzymes, particularly lipases, for the kinetic resolution of racemic 2-methoxy-2-phenylacetic acid is a prime example of green chemistry in action. Biocatalytic reactions offer several advantages over traditional chemical methods:

They are conducted under mild conditions (room temperature and neutral pH), reducing energy consumption.

They exhibit high selectivity (chemo-, regio-, and enantioselectivity), which minimizes the formation of byproducts and simplifies purification. nih.gov

Enzymes are biodegradable and derived from renewable resources.

Atom Economy and Process Intensification: The traditional synthesis of enantiopure compounds often relies on chiral auxiliaries, which involves multiple steps of attachment and removal, leading to poor atom economy. Modern methods, such as the direct enantioselective alkylation of arylacetic acids using catalytic amounts of a chiral lithium amide (see section 2.3.1), represent a greener alternative. nih.gov This approach significantly reduces the number of synthetic steps and the amount of waste generated. rsc.org The ability to recover and recycle the chiral catalyst further enhances the sustainability of the process. nih.gov

These approaches align with the core goals of green chemistry by creating more sustainable, efficient, and environmentally benign pathways to valuable chiral building blocks like the enantiomers of 2-methoxy-2-phenylacetic acid.

Stereochemical Principles and Asymmetric Induction Mechanisms Involving 2 Methoxy 2 Phenylacetic Acid

Role of O-Methylmandelic Acid as a Chiral Auxiliary

O-Methylmandelic acid, the methylated derivative of mandelic acid, serves as a crucial chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the desired enantiomerically enriched product. The effectiveness of O-methylmandelic acid as a chiral auxiliary stems from its rigid stereochemical structure, which creates a biased chiral environment around the reactive center, thereby enabling high levels of stereocontrol in various chemical reactions.

Application in Highly Selective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, capable of creating up to four new stereocenters in a single step. nih.gov The use of chiral auxiliaries attached to the dienophile is a well-established strategy for achieving high enantioselectivity in these cycloadditions. nih.govharvard.eduprinceton.edu When O-methylmandelic acid is employed as a chiral auxiliary, it is typically attached to the dienophile, such as an acrylate, through an ester linkage. The steric bulk and defined conformation of the auxiliary effectively block one face of the dienophile, forcing the diene to approach from the less hindered face.

The stereochemical outcome is often governed by the formation of a chelated intermediate with a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen of the acrylate and potentially to the methoxy (B1213986) group of the auxiliary, locking the conformation of the dienophile into a rigid structure. This rigid conformation presents a highly differentiated steric environment, leading to high diastereoselectivity in the cycloaddition. For instance, in reactions involving cyclopentadiene, the use of such auxiliaries consistently leads to the preferential formation of the endo adduct with high diastereomeric excess. nih.gov The efficiency of these reactions is often quantified by the diastereomeric excess (de) and the ratio of endo to exo products, with results frequently exceeding 90% de. harvard.edu

Table 1: Representative Data for Chiral Auxiliary-Controlled Diels-Alder Reactions

| Diene | Dienophile | Chiral Auxiliary | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (de %) |

|---|---|---|---|---|---|---|

| Cyclopentadiene | Acrylate | 8-Phenylmenthol | Et₂AlCl | -78 | 89 | 99 |

| Cyclopentadiene | Fumarate | Menthyl | TiCl₂ | -78 | 100 | 99 |

This table presents illustrative data for well-known chiral auxiliaries to demonstrate the high levels of selectivity achievable in Diels-Alder reactions, a principle that applies to auxiliaries like O-methylmandelic acid.

Use in Asymmetric α-Alkylation of Carbonyl Compounds

Asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for creating stereogenic centers adjacent to a carbonyl group. nih.govekb.eg The use of chiral auxiliaries, such as O-methylmandelic acid, provides a reliable method for controlling the stereochemistry of this transformation. In this approach, the prochiral carboxylic acid, ketone, or aldehyde is first converted into a derivative (e.g., an ester or amide) of the chiral auxiliary.

The resulting chiral substrate is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. The chiral auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the formation of the α-alkylated product with high diastereoselectivity. The steric hindrance provided by the phenyl and methoxy groups of the O-methylmandelic acid moiety plays a critical role in this stereodifferentiation. After the alkylation step, the auxiliary can be cleaved, typically by hydrolysis or reduction, to afford the desired enantiomerically enriched α-alkylated carbonyl compound. This strategy has been a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govprinceton.edu

Influence on Enantioselective Construction of Tetrasubstituted Carbon Centers

The creation of all-carbon quaternary stereocenters, also known as tetrasubstituted carbon centers, is a significant challenge in organic synthesis due to the steric congestion around the target carbon. nih.gov Chiral auxiliaries derived from O-methylmandelic acid offer a powerful solution to this problem. By attaching the auxiliary to a substrate, it is possible to control the facial selectivity of two successive alkylations or other bond-forming reactions at the α-carbon.

The first alkylation proceeds as described in the asymmetric α-alkylation, creating a trisubstituted center with high diastereoselectivity. The bulky nature of the chiral auxiliary is even more critical in the second alkylation step. It not only dictates the stereochemistry of the incoming second electrophile but also helps to overcome the steric hindrance associated with forming a tetrasubstituted center. The rigid conformation imposed by the auxiliary ensures that the second electrophile approaches from the least hindered trajectory, leading to the desired stereoisomer. This method provides access to complex acyclic structures bearing challenging quaternary stereocenters, which are prevalent in many biologically active molecules. nih.gov

Stereodirecting Effects through Non-Covalent Interactions with Chiral Reagents

The stereodirecting power of O-methylmandelic acid as a chiral auxiliary is not solely due to steric hindrance. Non-covalent interactions (NCIs), such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role in stabilizing the transition state that leads to the major stereoisomer. nih.gov These weak interactions between the chiral auxiliary and the reactants or reagents can create a well-organized, lower-energy transition state assembly.

For example, the oxygen atoms of the methoxy and carbonyl groups in an O-methylmandelic acid derivative can act as Lewis basic sites, interacting with Lewis acidic reagents or coordinating to metal ions. The phenyl group can engage in π-stacking interactions. These NCIs help to lock the substrate into a specific conformation, enhancing the facial discrimination of the reactive center. nih.gov By understanding and harnessing these subtle non-covalent interactions, it is possible to fine-tune the chiral auxiliary and reaction conditions to achieve exceptionally high levels of stereocontrol. The analysis of these interactions provides a deeper understanding of the origins of asymmetric induction. nih.gov

Mechanistic Insights into Enolate Chemistry

Generation and Reactivity of Carboxylic Acid-Derived Enediolates

The α-functionalization of carboxylic acids often proceeds through the formation of enediolate intermediates. nih.govresearchgate.net When a carboxylic acid is derivatized with a chiral auxiliary like O-methylmandelic acid to form an ester, the resulting compound can be deprotonated at the α-position by a strong base to form a chiral enolate. The geometry of this enolate is critical for the stereochemical outcome of subsequent reactions.

The generation of these enolates can be achieved using various reagents, including metal amides (like LDA), or through the use of boron or silicon reagents that transiently protect the carboxylic acid functionality. nih.govresearchgate.net The resulting enediolate is a powerful nucleophile that can react with a wide range of electrophiles. The chiral auxiliary attached to the carboxyl group exerts profound stereocontrol over these reactions. The auxiliary dictates the facial selectivity of the enolate, ensuring that the electrophile adds from a specific direction. This control is achieved through a combination of steric blocking of one face of the enolate and attractive non-covalent interactions that stabilize the transition state for approach from the opposite face. This methodology allows for the direct asymmetric functionalization of carboxylic acids in a single step, providing efficient access to valuable α-substituted chiral carboxylic acids. nih.gov

Role of Mixed Aggregates in Stereocontrol

In asymmetric synthesis, the stereochemical outcome of reactions involving chiral enolates is profoundly influenced by the formation of well-defined aggregates in solution. When a derivative of 2-methoxy-2-phenylacetic acid is deprotonated, particularly with lithium-based reagents such as chiral lithium amides, the resulting lithium enolate does not typically exist as a simple, free ion. Instead, it forms complex structures known as mixed aggregates, which incorporate both the enolate and the deprotonated chiral amine. These aggregates play a crucial role in stereocontrol by creating a rigid and predictable chiral environment around the reactive enolate.

The structure of these mixed aggregates dictates the facial selectivity of the subsequent alkylation reaction. The lithium cation coordinates to both the enolate oxygen and the nitrogen of the chiral amide, creating a tightly bound, bicyclic-like transition state. This chelated structure effectively blocks one of the enantiotopic faces of the prochiral enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a high degree of stereoselectivity. The choice of the chiral amide is critical, as its stereochemistry and steric bulk are imprinted onto the aggregate structure, which is then translated into the final product's configuration. The stoichiometry between the substrate, the base, and the chiral ligand is essential for achieving high enantioselectivity, as deviations can lead to the formation of different, less selective aggregates. nih.gov

Analysis of Chirality Transfer Phenomena During Alkylation Reactions

Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemical information from an existing chiral center in a molecule directs the formation of a new stereocenter. In alkylation reactions of enolates derived from 2-methoxy-2-phenylacetic acid amides or esters, the pre-existing stereocenter at the alpha-position (C2) effectively controls the stereochemistry of the newly formed adjacent carbon center. This phenomenon is often referred to as "memory of chirality". semanticscholar.org

The mechanism of this transfer relies on the conformational rigidity of the chiral enolate intermediate. The steric and electronic properties of the phenyl and methoxy groups at the C2 stereocenter force the enolate to adopt a preferred, low-energy conformation. In this conformation, the two faces of the enolate double bond (the re and si faces) are not equivalent. One face is sterically shielded by the bulky phenyl group, while the other remains relatively accessible. When an electrophile, such as an alkyl halide, approaches the enolate, it does so preferentially from the less hindered face. This facial bias, dictated by the original stereocenter, ensures that the alkyl group adds to a specific side of the enolate, leading to the formation of one diastereomer in significant excess. The efficiency of this chirality transfer is demonstrated by the high enantiomeric or diastereomeric excess observed in such reactions. nih.govmsu.edu

The following table presents typical results for the enantioselective alkylation of various arylacetic acids, a process analogous to the principles discussed, highlighting the high degree of chirality transfer achieved.

| Arylacetic Acid Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (6-methoxynaphthalen-2-yl)acetic acid | Iodomethane (B122720) | High | 94 | nih.gov |

| 4-Biphenylacetic acid | Iodomethane | High | >90 | nih.gov |

| 4-Methoxyphenylacetic acid | 2-Iodopropane (B156323) | High | 97 | nih.gov |

| 3-(Trifluoromethyl)phenylacetic acid | 2-Iodopropane | High | 91 | nih.gov |

Theoretical Elucidation of Asymmetric Induction Mechanisms

Conformational Models and Transition State Analysis

The stereochemical outcome of alkylation reactions involving enolates derived from 2-methoxy-2-phenylacetic acid can be rationalized through theoretical models of the reaction's transition state. The principle of asymmetric induction in these systems is rooted in the energy difference between two or more competing diastereomeric transition states. msu.edu The transition state that is lower in energy will be more populated, leading to the major stereoisomer observed in the product.

Conformational analysis suggests that the transition state is a highly organized, cyclic structure, particularly when lithium enolates are used. This structure involves coordination of the lithium cation to the enolate oxygen and often to a ligand, such as a chiral amine or the electrophile itself. The conformation of the 2-methoxy-2-phenylacetyl group within this assembly is critical. To minimize steric hindrance (A-1,3 strain), the bulky phenyl group orients itself away from the approaching electrophile. The enolate itself is not planar, and its preferred conformation places the substituents of the existing stereocenter in positions that create a significant steric bias. The crystal structure of 2-methoxy-2-phenylacetic acid reveals a conformation where the carboxyl group is twisted relative to the phenyl ring, and similar conformational preferences are expected to influence the transition state geometry in solution. researchgate.net This fixed orientation effectively blocks one prochiral face of the enolate, forcing the alkylating agent to attack from the opposite, more accessible side, thus leading to high stereoselectivity.

Computational Studies on Stereochemical Pathways and Selectivity

Computational chemistry provides powerful tools for elucidating the precise mechanisms of asymmetric induction. researchgate.net Methods such as Density Functional Theory (DFT) and semi-empirical calculations (like MOPAC AM1) are employed to model the stereochemical pathways and predict selectivity. researchgate.net These studies involve calculating the geometries and energies of all relevant species along the reaction coordinate, including reactants, intermediates, and, most importantly, the diastereomeric transition states. plos.org

By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. Computational models can confirm the cyclic nature of the transition states proposed by conformational analysis and quantify the energetic penalty associated with steric clashes. For the alkylation of an enolate derived from 2-methoxy-2-phenylacetic acid, calculations would compare the activation energy (ΔG‡) for the electrophilic attack on the re face versus the si face of the enolate. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric or diastereomeric ratio of the products. A larger energy difference implies higher selectivity. These computational results can validate mechanistic hypotheses and explain the high levels of stereocontrol observed experimentally.

The table below illustrates hypothetical data from a computational study, showing how calculated energy differences between transition states correspond to predicted product ratios.

| Reaction | Transition State | Calculated Relative Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (Major:Minor) | Reference Principle |

|---|---|---|---|---|

| Enolate Alkylation | TS-Major (leads to S-product) | 0.0 | ~99:1 | plos.org |

| TS-Minor (leads to R-product) | 2.5 | |||

| Alternative Pathway | TS-Major' | 0.0 | ~90:10 | plos.org |

| TS-Minor' | 1.3 |

Advanced Applications in Chiral Recognition and Stereochemical Assignment

2-Methoxy-2-phenylacetic Acid as a Chiral Derivatizing Agent (CDA) for Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most powerful applications of MPA is as a chiral derivatizing agent (CDA) for NMR spectroscopy. By reacting MPA with a chiral analyte, a mixture of diastereomers is formed. These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra. This spectral differentiation is the basis for determining the absolute configuration and enantiomeric excess of the analyte.

The formation of diastereomeric complexes between MPA and a chiral substrate, such as an alcohol or amine, results in covalent bonds, creating new stereogenic centers. The principle behind the enantiodiscrimination in the NMR spectrum lies in the concept of chemical shift anisotropy. The phenyl group in MPA creates a magnetically anisotropic environment. In the diastereomeric derivatives, the various protons of the substrate will experience different shielding or deshielding effects depending on their spatial proximity to this phenyl ring.

The differential positioning of the substituents of the chiral center of the analyte relative to the phenyl group of MPA in the two diastereomers leads to distinct chemical shifts for corresponding protons. This non-equivalence in the NMR signals allows for the differentiation of the original enantiomers. The magnitude of this chemical shift difference (Δδ) is influenced by the conformational preferences of the diastereomeric derivatives in solution.

While MPA is itself a chiral carboxylic acid, it is more commonly used to determine the absolute configuration of other chiral molecules. However, the principles of its application can be extended to the analysis of other chiral acids. A common approach involves converting the target carboxylic acid into an ester or amide with a chiral alcohol or amine of known absolute configuration. The resulting diastereomers can then be analyzed by NMR.

Alternatively, a related method for determining the absolute configuration of α-chiral carboxylic acids involves their esterification with a chiral alcohol containing a reporter group, such as an anthryl group. The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the anthryl group. A model can then be established to correlate the observed chemical shift differences (Δδ) with the absolute configuration of the carboxylic acid.

A study on the assignment of the absolute configuration of α-chiral carboxylic acids utilized esters formed with (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate (B1210297). researchgate.net The analysis of the ¹H NMR spectra of these diastereomeric esters allowed for the development of a conformational model to predict the absolute configuration based on the observed chemical shift differences. researchgate.net

A primary application of MPA is in determining the absolute configuration of chiral amines and alcohols. The hydroxyl or amino group of the analyte is esterified or amidated with a single enantiomer of MPA (either (R)- or (S)-MPA). The resulting diastereomeric esters or amides are then analyzed by ¹H NMR spectroscopy.

A widely accepted empirical model, often referred to as the Mosher method when using the related α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), can be applied. tcichemicals.com This model predicts the preferred conformation of the diastereomer and, consequently, which protons on the substrate will be shielded or deshielded by the phenyl group of the MPA moiety. By comparing the chemical shifts of the protons in the (R)-MPA and (S)-MPA derivatives, the absolute configuration of the alcohol or amine can be assigned.

For instance, a novel methodology for assigning the absolute configuration of chiral secondary alcohols involves derivatization with one enantiomer of MPA, followed by the addition of a barium(II) salt. nih.gov The changes in the ¹H NMR chemical shifts upon complexation with the barium ion are indicative of the absolute configuration of the alcohol. nih.gov

| Analyte Type | Derivatization Reaction | Key NMR Observation |

| Chiral Alcohols | Esterification with (R)- and (S)-MPA | Differential chemical shifts (Δδ) of protons adjacent to the stereocenter. |

| Chiral Amines | Amidation with (R)- and (S)-MPA | Differential chemical shifts (Δδ) of protons on the substituents of the amine. |

The integration of the distinct NMR signals corresponding to the two diastereomers formed from the reaction of a racemic or enantioenriched analyte with an enantiopure MPA allows for the direct and quantitative determination of the enantiomeric excess (ee) of the original mixture. The ratio of the integrals of the well-resolved peaks for the two diastereomers is directly proportional to the ratio of the enantiomers in the initial sample.

This method is highly valued for its simplicity, speed, and the relatively small amount of sample required. A protocol for determining the enantiomeric excess of chiral carboxylic acids has been described using the chemical shift perturbation in NMR spectra induced by a chiral auxiliary. nih.gov The analysis of these spectra can be enhanced with pattern recognition protocols for accurate ee determination. nih.gov

Utilization as a Chiral Solvating Agent (CSA) for Enantiodiscrimination

In addition to its role as a CDA, MPA can also be used as a chiral solvating agent (CSA). In this application, the chiral analyte is not covalently modified. Instead, weak, transient diastereomeric complexes are formed between the enantiomers of the analyte and the enantiopure MPA in solution. These non-covalent interactions, which can include hydrogen bonding and π-π stacking, are sufficient to induce small but measurable differences in the NMR chemical shifts of the enantiomers of the analyte.

The main strategies for determining enantiomeric composition via NMR include the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). unipi.it CSAs offer the advantage of being non-destructive to the sample, as no chemical reaction occurs. The magnitude of the enantiodiscrimination observed with a CSA depends on the strength of the interaction and the stability of the diastereomeric complexes.

Application as a Chiral Selector in Chromatographic Separations

The principles of diastereomeric interaction that allow for enantiodiscrimination in NMR also enable the use of MPA derivatives as chiral selectors in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). In this context, an enantiomer of MPA or a derivative is immobilized onto a stationary phase. As a racemic mixture of an analyte passes through the column, the two enantiomers will interact differently with the chiral stationary phase.

Structural Analysis and Crystallographic Research of 2 Methoxy 2 Phenylacetic Acid and Its Salts

Crystal Structure Determination of Chiral Aggregates

The determination of the crystal structure of chiral aggregates, such as diastereomeric salts, is crucial for understanding the mechanisms of chiral resolution. While specific crystallographic data for the simple sodium salt of 2-methoxy-2-phenylacetic acid remains elusive in readily available literature, studies on analogous systems provide valuable insights. For instance, the crystal structures of diastereomeric salts of 2-methoxy-2-(1-naphthyl)propanoic acid with chiral amines have been elucidated to understand chiral recognition. rsc.org These studies reveal that specific interactions, such as methoxy-assisted salt bridges and aromatic CH⋯π interactions, play a critical role in the formation and stability of the less soluble diastereomeric salt, which is key to successful resolution by crystallization. rsc.org

Influence of Crystal Structure on Stereochemical Processes and Resolution

The differential solubility of diastereomeric salts, which forms the basis of classical chiral resolution, is a direct consequence of their distinct crystal packing and intermolecular interactions. The efficiency of separating enantiomers of a chiral acid like 2-methoxy-2-phenylacetic acid is therefore intrinsically linked to the crystal structures of the salts it forms with a chiral resolving agent.

The formation of a stable, well-ordered crystal lattice for one diastereomer over the other is the determining factor for its preferential crystallization. This stability is governed by the sum of all intermolecular interactions within the crystal, including hydrogen bonds, van der Waals forces, and electrostatic interactions. In the case of diastereomeric salts of similar compounds, factors like methoxy-assisted salt bridges and π-π stacking interactions have been shown to be pivotal in creating the energetic difference between the diastereomers in the solid state, thus enabling their separation. rsc.org The study of these crystal structures provides a rational basis for the selection of resolving agents and the optimization of crystallization conditions to achieve high enantiomeric purity.

Below is a table summarizing the crystallographic data for 2-methoxy-2-phenylacetic acid and a related salt.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Racemic 2-methoxy-2-phenylacetic acid | Monoclinic | P2₁/n | ||||

| (S)-2-methoxy-2-phenylacetic acid | Orthorhombic | P2₁2₁2₁ | 6.8795(3) | 7.0124(3) | 17.4578(8) | |

| (S)-acid/(S)-amine salt | Monoclinic | P2₁ | 9.5290(12) | 6.5909(10) | 13.869(2) | 103.13(3) |

Computational and Theoretical Chemistry Studies of 2 Methoxy 2 Phenylacetic Acid

Conformational Analysis and Molecular Modeling of the Compound and its Derivatives

The three-dimensional structure of 2-methoxy-2-phenylacetic acid and its derivatives is fundamental to its chemical behavior. Conformational analysis and molecular modeling are employed to identify stable conformers and to understand the energetic landscape of the molecule.

Molecular modeling techniques can also be used to investigate the process of conformational switching, where a molecule transitions between two or more stable configurations. cwu.educwu.edu These studies can determine the activation energies for processes like ring flipping within molecular structures, providing insight into the molecule's dynamic behavior. cwu.educwu.edu

Table 1: Computational Methods in Conformational Analysis

| Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization of mandelic acid and its derivatives. mdpi.com | Predicts stable molecular structures and vibrational frequencies. mdpi.com |

| Molecular Mechanics | Calculation of activation energies for conformational changes (e.g., ring flips). cwu.edu | Identifies energy barriers between stable anti and syn conformers. cwu.edu |

| Ab initio methods | Analysis of conformational properties of mandelate (B1228975) derivatives. semanticscholar.org | Confirms the prevalence of synperiplanar conformers as the global minima. semanticscholar.org |

Quantum Chemical Calculations for Prediction of Stereoselectivity and Reaction Outcomes

Quantum chemical calculations are a powerful tool for predicting the stereoselectivity and outcomes of chemical reactions. By modeling the transition states of competing reaction pathways, researchers can determine which products are energetically favored.

For chiral molecules like 2-methoxy-2-phenylacetic acid, understanding and predicting enantioselectivity is crucial. Computational models, particularly those using DFT, can be employed to calculate the energies of transition states leading to different stereoisomers. researchgate.net The calculated energy differences can then be used to predict the enantiomeric excess of a reaction, offering guidance for the design of stereoselective syntheses. researchgate.net

Modern approaches to reaction outcome prediction are increasingly incorporating machine learning and artificial intelligence. csmres.co.uknih.gov These models are trained on large datasets of known reactions and can predict the major product for a given set of reactants and reagents. nih.govnih.gov Reaction fingerprints, which encode the structural changes occurring during a transformation, are often used as descriptors in these machine learning models. csmres.co.uk While not specific to 2-methoxy-2-phenylacetic acid, these template-free approaches represent the cutting edge of reaction prediction and could be applied to reactions involving this compound. arxiv.orgmit.edu

Mechanistic Insights Derived from Advanced Computational Studies

Advanced computational methods, including ab initio molecular dynamics (MD) simulations, provide deep mechanistic insights that are inaccessible through static calculations alone. researchgate.net These "direct dynamics" simulations allow researchers to track the motions of atoms and molecules over time, revealing time-resolved features of a reaction mechanism. researchgate.net

Such studies are particularly valuable for understanding the role of non-covalent interactions, such as hydrogen bonds, in catalysis and along reaction pathways. researchgate.netrsc.org For instance, simulations can show how a catalyst like a chiral phosphoric acid uses hydrogen bonding to organize substrates within a transition state, ultimately controlling the stereochemical outcome of the reaction. researchgate.net

MD simulations can also elucidate the influence of the solvent on reaction mechanisms. By simulating a reaction in an explicit solvent environment, researchers can study the stability of reaction intermediates, such as ion pairs, and understand how solvent molecules mediate interactions, which can be critical for stereoselectivity. researchgate.net

Evaluation of Structural and Energetic Details of Interactions

The solid-state structure and intermolecular interactions of 2-methoxy-2-phenylacetic acid have been investigated through both experimental and computational means. In the crystal structure, molecules of 2-methoxy-2-phenylacetic acid form helical columns of single enantiomers. researchgate.net These columns are linked by hydrogen bonds between the acidic proton of one molecule and the methoxy (B1213986) oxygen atom of a neighboring molecule. researchgate.net

Computational techniques are essential for quantifying the energetics of these interactions. Methods for analyzing non-covalent interactions (NCI) are based on the electron density and its derivatives. nih.gov These methods can reveal and characterize a wide range of interactions, including hydrogen bonds, van der Waals forces, and steric repulsion, providing a visual representation of these forces in three-dimensional space. nih.gov

Hirshfeld surface analysis is another computational tool used to explore intermolecular interactions in crystals. researchgate.net By mapping properties onto this surface, researchers can visualize and quantify contacts between molecules, such as O—H···O and C—H···O hydrogen bonds, as well as π–π stacking interactions. researchgate.net The combination of these analyses with energy framework calculations allows for the quantification of the energies associated with these specific intermolecular interactions, providing a detailed understanding of the forces that govern the crystal packing. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-methoxy-2-phenylacetic acid |

Integration of 2 Methoxy 2 Phenylacetic Acid in Complex Molecular Architecture Synthesis

2-Methoxy-2-phenylacetic acid, a chiral carboxylic acid, serves as a versatile component in synthetic organic chemistry. Its utility extends beyond its well-documented role as a chiral derivatizing agent for determining enantiomeric purity. The molecule's structural and stereochemical attributes allow it to be integrated as a fundamental building block in the synthesis of intricate molecular structures, ranging from natural product analogues to complex heterocyclic systems and advanced materials.

Q & A

Q. What are the recommended methods for synthesizing 2-methoxy-2-phenylacetic acid in laboratory settings?

Answer:

- Esterification of mandelic acid: React mandelic acid with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methoxy derivative, followed by neutralization and recrystallization .

- Coupling reactions: Use carbodiimide reagents like EDCI with DMAP in dichloromethane (DCM) to form ester or amide derivatives, enabling chiral resolution .

- Purification: Recrystallize from ethanol or hexane to achieve >97% purity, as validated by melting point (70°C) and HPLC .

Q. How can researchers characterize the purity and structural identity of 2-methoxy-2-phenylacetic acid?

Answer:

- Melting point analysis: Consistent with literature values (~70°C) .

- Spectroscopic methods:

- Elemental analysis: Verify C, H, and O content against theoretical values (C₉H₁₀O₃; MW 166.17) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of 2-methoxy-2-phenylacetic acid in stereochemical studies?

Answer:

- Chiral chromatography: Employ polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers .

- Diastereomeric salt formation: React with chiral amines (e.g., α-methylbenzylamine) and recrystallize to isolate enantiopure forms .

- Dynamic kinetic resolution: Use enzymatic catalysts (e.g., lipases) under optimized pH and temperature conditions to enhance enantioselectivity .

Q. How does 2-methoxy-2-phenylacetic acid behave under varying pH conditions, and what are the implications for experimental design?

Answer:

- Stability: Stable in neutral to mildly acidic/basic conditions but hydrolyzes in strong acids (pH <2) or bases (pH >10) .

- Reactivity: Forms hazardous decomposition products (e.g., phenols) under extreme pH; monitor via TLC or GC-MS .

- Experimental design: Buffer solutions (pH 5–8) are recommended for kinetic studies to minimize degradation .

Q. What are the mechanistic implications of 2-methoxy-2-phenylacetic acid in asymmetric catalysis?

Answer:

- Chiral auxiliary role: The methoxy group stabilizes transition states in esterification/amidation reactions, enhancing enantiomeric excess in drug intermediates .

- Coordination chemistry: Acts as a ligand for metal catalysts (e.g., Ru or Rh) in hydrogenation reactions, with steric effects from the phenyl group influencing selectivity .

Methodological Best Practices

Q. What are the best practices for handling and storing 2-methoxy-2-phenylacetic acid to ensure stability?

Answer:

- Storage: Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Handling: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Incompatible with strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) .

- Waste disposal: Neutralize with dilute NaOH before incineration to avoid toxic byproducts .

Key Research Gaps

- Toxicological data: Limited acute toxicity studies; prioritize in vitro assays (e.g., MTT on HEK293 cells) .

- Hazardous reactions: No data on photodegradation; recommend UV stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.